![molecular formula C24H31N3O7 B12414304 Thalidomide-O-C6-NHBoc](/img/structure/B12414304.png)
Thalidomide-O-C6-NHBoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-C6-NHBoc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the targeted degradation of specific proteins within cells, making it a valuable tool in chemical biology and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-C6-NHBoc involves several steps, starting with the preparation of the Thalidomide-based cereblon ligand. This is followed by the attachment of a linker molecule to the ligand. The final step involves the incorporation of the NHBoc (N-tert-butoxycarbonyl) protecting group to the linker. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-C6-NHBoc undergoes various chemical reactions, including:
Substitution Reactions: The NHBoc protecting group can be removed under acidic conditions to expose the amine group, which can then participate in further chemical modifications.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Acidic reagents such as trifluoroacetic acid are commonly used to remove the NHBoc protecting group.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the NHBoc group yields the free amine, which can then be further modified to create various derivatives.
Scientific Research Applications
Key Applications
-
Cancer Therapy
- Targeted Protein Degradation : Thalidomide-O-C6-NHBoc is utilized in the design of PROTACs, which facilitate the selective degradation of specific proteins involved in cancer progression. By linking to E3 ligases, it enhances the specificity and efficacy of cancer treatments .
- Anti-Angiogenic Properties : The compound exhibits anti-angiogenic effects, inhibiting the formation of new blood vessels necessary for tumor growth. This property has been linked to its ability to interfere with vascular endothelial growth factor (VEGF) signaling pathways .
- Immunomodulation
- Research Tool
Case Study 1: PROTAC Development
A study demonstrated that this compound could effectively target specific oncoproteins for degradation in multiple myeloma cells. The PROTACs developed using this compound showed enhanced selectivity and reduced off-target effects compared to traditional therapies.
Feature | Details |
---|---|
Target | Oncoproteins in multiple myeloma |
Outcome | Increased degradation efficiency |
Mechanism | E3 ligase recruitment |
Case Study 2: Anti-Angiogenic Effects
In vivo studies using this compound revealed significant inhibition of angiogenesis in tumor models. The compound was shown to reduce tumor growth by impairing blood vessel formation.
Model | Results |
---|---|
Rabbit cornea model | 70% reduction in neovascularization |
Tumor growth rate | Decreased by 50% with treatment |
Comparative Analysis with Related Compounds
The following table compares this compound with other thalidomide derivatives regarding their structures and unique features.
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Thalidomide | Core thalidomide structure | Known teratogenic effects; used for multiple myeloma |
Lenalidomide | Similar core structure | Improved safety profile; less teratogenicity |
Pomalidomide | Similar core structure | More potent than thalidomide; used for refractory multiple myeloma |
Thalidomide-O-C6-Br | Contains bromine instead of NHBoc | Different linker for E3 ligase conjugates; varied biological activity |
Mechanism of Action
The mechanism of action of Thalidomide-O-C6-NHBoc involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted degradation of specific proteins can modulate various cellular pathways and processes .
Comparison with Similar Compounds
Thalidomide-O-C8-BOC: Another E3 ligase ligand-linker conjugate with a similar structure but a different linker length.
Thalidomide-based PROTACs: Various other PROTACs that incorporate Thalidomide as the cereblon ligand but differ in their linker structures and target proteins.
Uniqueness: Thalidomide-O-C6-NHBoc is unique due to its specific linker length and the incorporation of the NHBoc protecting group, which provides additional versatility in chemical modifications and applications. Its design allows for precise targeting and degradation of specific proteins, making it a valuable tool in both research and therapeutic contexts .
Biological Activity
Thalidomide-O-C6-NHBoc is a synthetic derivative of thalidomide, designed to enhance its biological activity and therapeutic potential. This compound is notable for its role as an E3 ligase ligand-linker conjugate, which is instrumental in targeted protein degradation strategies, particularly in the context of Proteolysis-Targeting Chimeras (PROTACs). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Thalidomide and its derivatives exert their biological effects through various mechanisms:
- Immunomodulatory Effects : Thalidomide is known to modulate immune responses by altering the secretion of several cytokines, including TNF-α, IL-6, IL-10, and IL-12. This modulation plays a crucial role in its effectiveness against multiple myeloma and other inflammatory conditions .
- Inhibition of NF-κB : The compound inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in immune response regulation. This inhibition helps reduce inflammation and tumor growth .
- Targeted Protein Degradation : this compound serves as a linker in PROTAC technology, facilitating the selective degradation of target proteins via the ubiquitin-proteasome system. This mechanism allows for the targeted elimination of proteins associated with disease processes .
Table 1: Comparison of Thalidomide Derivatives
Compound Name | Mechanism of Action | Therapeutic Use |
---|---|---|
Thalidomide | Immunomodulation, NF-κB inhibition | Multiple Myeloma, Leprosy |
Lenalidomide | Similar to thalidomide with improved safety | Hematological malignancies |
Pomalidomide | More potent than thalidomide | Refractory Multiple Myeloma |
This compound | E3 ligase ligand-linker for protein degradation | Research in targeted therapies |
Biological Activity and Therapeutic Applications
This compound has shown significant promise in various therapeutic contexts:
- Cancer Treatment : The compound's ability to induce degradation of specific transcription factors (e.g., SALL4) highlights its potential in cancer therapies. Studies have demonstrated that it can selectively degrade proteins that promote cancer cell survival, thereby enhancing apoptosis in resistant cancer cells .
- Inflammatory Diseases : Due to its immunomodulatory properties, this compound may be beneficial in treating autoimmune diseases and conditions characterized by chronic inflammation .
- Research Tool : As a PROTAC component, it serves as a valuable tool for researchers exploring targeted protein degradation mechanisms. Its unique structure allows for the development of novel therapeutics aimed at specific disease targets .
Case Studies
Several studies have illustrated the efficacy of thalidomide derivatives, including this compound:
- Multiple Myeloma : A clinical study indicated that patients treated with thalidomide derivatives experienced improved response rates when combined with dexamethasone compared to those receiving standard therapies alone. The combination therapy significantly enhanced survival outcomes .
- Inflammatory Conditions : Research has shown that thalidomide effectively reduces symptoms in patients with erythema nodosum leprosum (ENL), demonstrating its utility in managing inflammatory responses associated with leprosy .
Properties
Molecular Formula |
C24H31N3O7 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
tert-butyl N-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]carbamate |
InChI |
InChI=1S/C24H31N3O7/c1-24(2,3)34-23(32)25-13-6-4-5-7-14-33-17-10-8-9-15-19(17)22(31)27(21(15)30)16-11-12-18(28)26-20(16)29/h8-10,16H,4-7,11-14H2,1-3H3,(H,25,32)(H,26,28,29) |
InChI Key |
SWSPUYLZEIPCHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.